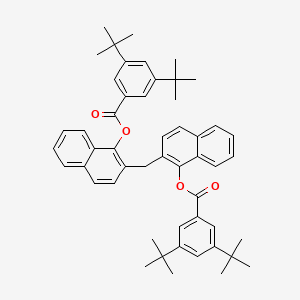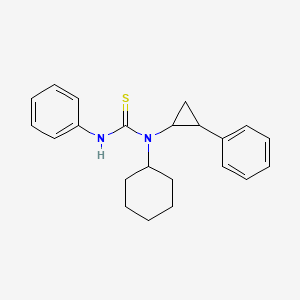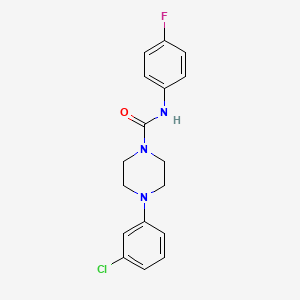
methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate), also known as BN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including organic electronics, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is not fully understood. However, it has been suggested that methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been shown to have low toxicity and is well-tolerated in animals. In vitro studies have shown that methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has anti-inflammatory and anti-oxidant properties. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) in lab experiments is its high purity and stability. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is also readily available and relatively easy to synthesize. One limitation of using methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is its high cost compared to other compounds.
Orientations Futures
For research on methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) include the development of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)-based materials for use in organic electronics and the development of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)-based anti-cancer agents.
Méthodes De Synthèse
The synthesis of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) involves the reaction of 2,6-ditert-butylphenol with 2-naphthoyl chloride in the presence of a base. The resulting intermediate is then reacted with phosgene to form methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate). This synthesis method has been optimized to produce high yields of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) with good purity.
Applications De Recherche Scientifique
Methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been extensively studied for its potential applications in various fields. In the field of organic electronics, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been used as a building block for the synthesis of semiconducting polymers. In materials science, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been used as a stabilizer for polymeric materials. In medicinal chemistry, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been studied for its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
[2-[[1-(3,5-ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56O4/c1-48(2,3)38-26-36(27-39(30-38)49(4,5)6)46(52)54-44-34(23-21-32-17-13-15-19-42(32)44)25-35-24-22-33-18-14-16-20-43(33)45(35)55-47(53)37-28-40(50(7,8)9)31-41(29-37)51(10,11)12/h13-24,26-31H,25H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZHVOPBSQGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)CC4=C(C5=CC=CC=C5C=C4)OC(=O)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)

![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)
![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6133483.png)
![(2-furylmethyl)({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B6133486.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6133497.png)
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)